7-(2-HYDROXYETHYL)-8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(2-HYDROXYETHYL)-8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazine group: This step might involve the reaction of the purine derivative with hydrazine or its derivatives under controlled conditions.
Hydroxyethylation and hydroxylation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the hydrazine group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl and hydrazine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its hydrazine group could form covalent bonds with certain amino acids, making it useful in enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it might inhibit an enzyme by forming a covalent bond with its active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the hydrazine and hydroxyl groups.
8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the hydroxyethyl group.
Uniqueness
The presence of both the hydrazine and hydroxyethyl groups in 7-(2-HYDROXYETHYL)-8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE makes it unique compared to similar compounds. These functional groups could confer unique reactivity and biological activity.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-20-13-12(14(25)21(2)16(20)26)22(7-8-23)15(18-13)19-17-9-10-5-3-4-6-11(10)24/h3-6,9,23-24H,7-8H2,1-2H3,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRSHFVJGQQTFT-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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